1-(5-Bromo-7-nitroindol-1-yl)ethanone
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Overview
Description
1-(5-Bromo-7-nitroindol-1-yl)ethanone is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 5th position and a nitro group at the 7th position on the indole ring, with an ethanone group attached to the nitrogen atom.
Preparation Methods
The synthesis of 1-(5-Bromo-7-nitroindol-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the bromination of 7-nitroindole followed by acylation. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride or acetyl chloride for the acylation step. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and the use of catalysts .
Chemical Reactions Analysis
1-(5-Bromo-7-nitroindol-1-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The ethanone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate. Common reagents and conditions for these reactions include the use of solvents like ethanol or dichloromethane and catalysts such as palladium on carbon for hydrogenation
Scientific Research Applications
1-(5-Bromo-7-nitroindol-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 1-(5-Bromo-7-nitroindol-1-yl)ethanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The bromine atom and ethanone group also contribute to its reactivity and ability to form covalent bonds with biological molecules .
Comparison with Similar Compounds
1-(5-Bromo-7-nitroindol-1-yl)ethanone can be compared with other indole derivatives such as:
1-(5-Bromo-1H-indol-2-yl)ethanone: Similar structure but lacks the nitro group, leading to different reactivity and biological activity.
5-Bromo-1-indanone: Contains a bromine atom but differs in the core structure, leading to different chemical properties and applications.
1-(5-Bromo-1H-indol-3-yl)ethanone:
Properties
IUPAC Name |
1-(5-bromo-7-nitroindol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O3/c1-6(14)12-3-2-7-4-8(11)5-9(10(7)12)13(15)16/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQVGQWHKJJYLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=CC(=CC(=C21)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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